N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide
CAS No.: 941931-71-1
Cat. No.: VC7754250
Molecular Formula: C12H18N2O4S2
Molecular Weight: 318.41
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 941931-71-1 |
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Molecular Formula | C12H18N2O4S2 |
Molecular Weight | 318.41 |
IUPAC Name | N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]propane-1-sulfonamide |
Standard InChI | InChI=1S/C12H18N2O4S2/c1-2-9-19(15,16)13-11-4-6-12(7-5-11)14-8-3-10-20(14,17)18/h4-7,13H,2-3,8-10H2,1H3 |
Standard InChI Key | KHYJIUWOYMHKHO-UHFFFAOYSA-N |
SMILES | CCCS(=O)(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure comprises three key components:
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A propane-1-sulfonamide group (–SO₂NH–C₃H₇), providing hydrophilicity and hydrogen-bonding capability.
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A para-substituted phenyl ring, serving as a rigid spacer.
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A 1,1-dioxidoisothiazolidin-2-yl group, a saturated heterocycle with two sulfonyl oxygen atoms, contributing to conformational restraint and electronic effects.
The molecular formula is C₁₂H₁₆N₂O₄S₂, with a calculated molecular weight of 340.39 g/mol.
Physicochemical Properties
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Solubility: Sulfonamides typically exhibit moderate aqueous solubility due to their polar sulfonyl group. Analogous compounds, such as N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide, demonstrate solubilities ranging from 60–230 µM .
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LogP: Estimated at 1.2–1.8, indicating balanced lipophilicity for membrane permeability.
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pKa: The sulfonamide group’s acidic proton has a pKa ~10, making it deprotonated under physiological conditions.
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide is documented, analogous sulfonamides are synthesized via:
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Sulfonylation: Reaction of a primary amine with propane sulfonyl chloride.
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Heterocycle Formation: Construction of the isothiazolidine dioxide ring via cyclization of β-amino thiols followed by oxidation .
A plausible route (Figure 1) involves:
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Step 1: Nitration of 4-bromoaniline to 4-nitroaniline.
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Step 2: Nucleophilic aromatic substitution (SNAr) with isothiazolidine dioxide.
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Step 3: Reduction of the nitro group to an amine.
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Step 4: Sulfonylation with propane sulfonyl chloride.
Optimization Challenges
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Ring Stability: The isothiazolidine dioxide ring may undergo hydrolysis under acidic conditions, necessitating pH-controlled reactions.
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Regioselectivity: Ensuring para-substitution on the phenyl ring requires directing groups or protective strategies .
Biological Activity and Mechanisms
Antiviral Activity
Compounds like 2a (Table 3 in ) demonstrate antialphaviral activity (pEC₅₀ = 6.2) by inhibiting nsP2 helicase ATPase. Structural similarities suggest N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide may target viral enzymes, though empirical validation is needed.
Selectivity Considerations
The propane sulfonamide chain’s length and flexibility may influence target selectivity. Shorter chains (e.g., methyl) in analogs show reduced off-target effects compared to bulkier substituents .
Pharmacokinetics and Toxicology
Absorption and Distribution
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Bioavailability: Estimated at 40–60% based on logP and solubility profiles.
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Plasma Protein Binding: Sulfonamides often exhibit 70–90% binding, potentially limiting free drug concentration.
Metabolism and Excretion
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Hepatic Metabolism: Likely undergoes oxidation via CYP3A4 and glucuronidation.
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Excretion: Primarily renal, with sulfone metabolites detectable in urine.
Toxicity Profile
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